tert-Butyl 3-[(2-chloroacetyl)amino]azetidine-1-carboxylate
Description
tert-Butyl 3-[(2-chloroacetyl)amino]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-chloroacetyl-substituted amino moiety. The Boc group is commonly used to protect amines during synthesis, while the chloroacetyl group introduces reactivity for downstream modifications, such as nucleophilic substitutions or cross-coupling reactions.
Properties
Molecular Formula |
C10H17ClN2O3 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)4-11/h7H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
YMKYHICHBJOFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Reaction Conditions and Yields
Synthesis of azetidine derivatives often involves aza-Michael additions, SN2 substitutions, or coupling reactions. For example:
- Aza-Michael Addition : tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate derivatives were synthesized using DBU catalysis, yielding 64–83% after flash chromatography .
- Electrophilic Substitution : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate likely forms via alkylation of azetidine precursors, though yields are unspecified in .
- Target Compound Synthesis : The chloroacetyl moiety may be introduced via acyl chloride coupling to a Boc-protected azetidine amine, analogous to methods in (35% yield for a tetrafluoropropyl derivative) .
Purification and Characterization
Key Physicochemical Parameters
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